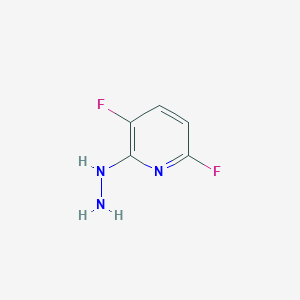

3,6-Difluoro-2-hydrazinylpyridine

Description

Properties

IUPAC Name |

(3,6-difluoropyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGOMFCIIGRACZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)NN)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 3,6 Difluoro 2 Hydrazinylpyridine

Quantum Chemical Characterization of Electronic Structure

Molecular Orbitals and Frontier Orbital Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific studies focused on the quantum chemical characterization, including molecular orbital and frontier orbital analysis, of 3,6-Difluoro-2-hydrazinylpyridine. This specific information appears to be absent from the publicly available research.

Electrostatic Potential Surface Mapping

Detailed electrostatic potential surface maps for this compound are not available in the reviewed literature. This type of computational analysis, crucial for understanding the molecule's reactive sites, has not been published.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis for Key Transformations

No computational studies detailing the transition state analysis for key chemical transformations involving this compound were found. While this compound is mentioned as a reagent in synthetic procedures, for instance in the preparation of pyrazole (B372694) derivatives as MALT1 inhibitors, the underlying reaction mechanisms have not been computationally modeled. google.comgoogleapis.com

Energy Profiles of Synthetic Pathways

The energy profiles of synthetic pathways that utilize this compound have not been computationally elucidated in the available scientific literature. Such studies would provide valuable insights into the thermodynamics and kinetics of the reactions it participates in, but this research has not been published.

Reactivity Prediction (e.g., for H2 transfer mechanisms)

There are no available computational models or theoretical studies that predict the reactivity of this compound, including predictions for H2 transfer mechanisms.

Prediction and Analysis of Molecular Interactions

The arrangement of atoms and functional groups in this compound dictates the nature and strength of its non-covalent interactions. These interactions are fundamental to its behavior in different environments, influencing properties such as solubility, crystal structure, and biological activity.

Hydrogen Bonding Networks

The this compound molecule possesses both hydrogen bond donors (the hydrazine (B178648) -NH and -NH2 groups) and acceptors (the pyridine (B92270) nitrogen and the fluorine atoms). This duality allows for the formation of intricate hydrogen bonding networks in the solid state and in solution.

Computational models predict that the most significant hydrogen bonds will involve the hydrazine protons and the pyridine nitrogen of an adjacent molecule, leading to the formation of dimeric or polymeric structures. Specifically, N-H···N hydrogen bonds are anticipated to be a dominant feature in the crystal lattice. These types of interactions are commonly observed in related pyridylhydrazone structures, where they can form well-defined motifs.

Intermolecular Forces and Crystal Packing Influences

Beyond hydrogen bonding, the crystal packing of this compound is influenced by a variety of other intermolecular forces. Van der Waals forces, including dipole-dipole interactions and London dispersion forces, play a crucial role in the close packing of molecules. The presence of the polar C-F and C-N bonds results in a significant molecular dipole moment, leading to directional dipole-dipole interactions that contribute to the lattice energy.

Computational predictions from databases such as PubChem provide insights into the molecule's physical properties that are influenced by these intermolecular forces. For instance, the predicted octanol-water partition coefficient (XLogP3) is a measure of the molecule's lipophilicity, which is dependent on the balance of polar and non-polar interactions.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C5H5F2N3 | PubChem uni.lu |

| Molecular Weight | 145.12 g/mol | PubChem uni.lu |

| XLogP3 | 1.0 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 2 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 4 | PubChem uni.lu |

| Rotatable Bond Count | 1 | PubChem uni.lu |

The fluorine substituents can also participate in halogen bonding, although this is less common for fluorine compared to heavier halogens. More significantly, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules may contribute to the crystal's stability, particularly if the molecules adopt a parallel or offset-parallel arrangement. The interplay of these various forces ultimately determines the most energetically favorable crystal packing arrangement.

Conformational Analysis and Tautomerism Studies

The flexibility and potential for structural isomerism in this compound are key areas of computational investigation. These studies provide information on the relative stability of different conformers and tautomers, which can have profound implications for the compound's chemical and biological properties.

Conformational Analysis

Conformational flexibility in this compound primarily arises from rotation around the C-N bond connecting the pyridine ring and the hydrazine group. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface associated with this rotation. tandfonline.com By identifying the energy minima, the most stable conformations can be determined.

It is anticipated that the preferred conformation will be one that minimizes steric hindrance between the hydrazine group and the fluorine atom at the 6-position. Furthermore, intramolecular hydrogen bonding between one of the hydrazine protons and the pyridine nitrogen (N-H···N) could stabilize a planar or near-planar conformation. Such intramolecular interactions are known to influence the conformational preferences of similar molecules.

Tautomerism Studies

2-Hydrazinylpyridines can exist in several tautomeric forms, and this compound is no exception. The primary tautomeric equilibrium is between the hydrazinyl form (A) and the hydrazono form (B), where a proton has migrated from the exocyclic nitrogen to the ring nitrogen.

Figure 1: Potential tautomeric forms of this compound. (A) Hydrazinyl form. (B) Hydrazono form.

Computational methods, particularly DFT, are powerful tools for investigating the relative stabilities of these tautomers in the gas phase and in different solvent environments. nih.gov By calculating the Gibbs free energy of each tautomer, it is possible to predict the equilibrium constant and the predominant species under various conditions. For related 2-hydrazinopyridine (B147025) derivatives, the hydrazinyl form is often found to be more stable, but the presence of the electron-withdrawing fluorine atoms in this compound could influence this equilibrium. The choice of computational method and basis set is crucial for obtaining accurate energy differences between tautomers. nih.gov

The following table outlines the key aspects of computational studies on the tautomerism of pyridyl derivatives, which are applicable to the study of this compound.

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Relative energies and stabilities of tautomers in gas phase and solution. | Predicts the predominant tautomeric form and the influence of fluorine substitution. tandfonline.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Excited-state properties and potential for photo-induced tautomerization. | Investigates the photochemical behavior and stability of different tautomers. |

| Coupled Cluster (e.g., CCSD) | High-accuracy energy calculations for benchmarking DFT results. | Provides a more accurate determination of the tautomeric energy differences. nih.gov |

| Solvation Models (e.g., PCM, SMD) | Effect of solvent polarity on tautomeric equilibrium. | Models how different solvent environments can shift the balance between the hydrazinyl and hydrazono forms. |

Q & A

Q. What are the optimal synthetic routes for 3,6-Difluoro-2-hydrazinylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrazine coupling. For fluorinated pyridines, anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) is effective for deprotonation and minimizing side reactions . Key steps:

Start with 3,6-difluoropyridine derivatives.

React with hydrazine hydrate under reflux in THF (60–80°C, 12–24 hours).

Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Critical Parameters : Temperature (>80°C may degrade fluorinated groups), stoichiometry (excess hydrazine ensures complete substitution), and inert atmosphere (prevents oxidation).

Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>97% as per industry standards) .

- NMR : Confirm structural integrity via ¹⁹F NMR (expected shifts: δ -110 to -120 ppm for aromatic fluorines) and ¹H NMR (hydrazinyl NH₂ protons at δ 4.5–5.5 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 174.03 (calculated for C₅H₅F₂N₃).

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Conflicting data (e.g., unexpected ¹H NMR splitting) may arise from tautomerism or solvent effects.

Perform variable-temperature NMR to identify dynamic processes.

Use DFT calculations (B3LYP/6-31G*) to model tautomeric equilibria and compare with experimental spectra .

Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguity in bond lengths and angles .

Q. How can the reactivity of the hydrazinyl group in this compound be exploited for coordination chemistry?

- Methodological Answer : The hydrazinyl group acts as a bidentate ligand.

Metal Complexation : React with transition metals (e.g., Cu(II), Ni(II)) in ethanol/water (1:1) at pH 6–2.

Characterization : Use UV-Vis (d-d transitions) and EPR (for paramagnetic complexes) .

Stoichiometry : Determine via Job’s method or molar ratio plots .

Q. What experimental designs mitigate instability of this compound in aqueous media?

- Methodological Answer : Fluorinated hydrazines are prone to hydrolysis.

Storage : Lyophilize and store at -20°C under argon (prevents moisture/oxidation) .

Buffered Solutions : Use pH 4–5 acetate buffer to slow degradation.

Stability Assay : Conduct accelerated aging at 40°C/75% RH and monitor via HPLC every 24 hours .

Data-Driven Research Challenges

Q. How can computational modeling predict the electronic effects of fluorine substitution in this compound?

- Methodological Answer :

DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to assess fluorine’s electron-withdrawing effects on ring electron density.

NBO Analysis : Quantify charge distribution at the hydrazinyl nitrogen to predict nucleophilicity .

SAR Studies : Corrogate calculated dipole moments (≈3.5 D) with solubility trends in polar solvents .

Q. What methodologies identify byproducts in large-scale syntheses of this compound?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., dihydrazino derivatives) using a Q-TOF mass spectrometer in positive ion mode.

- Isolation : Scale up reaction and purify byproducts via preparative HPLC for structural elucidation .

- Mechanistic Insight : Propose pathways (e.g., over-substitution) using kinetic isotope effects (KIE) studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.